molecular formula C9H9BrO B7904120 2-Bromo-3-phenylpropanal

2-Bromo-3-phenylpropanal

Cat. No. B7904120
M. Wt: 213.07 g/mol
InChI Key: WPNANGZVPFJPNZ-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylpropanal is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-phenylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-phenylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gas-Phase Elimination Kinetics : Chuchani and Martín (1990) investigated the gas-phase elimination kinetics of compounds similar to 2-Bromo-3-phenylpropanal. They found that these reactions are homogeneous, unimolecular, and follow a first-order rate law, providing insights into the reaction mechanisms and kinetics of similar compounds (Chuchani & Martín, 1990).

  • Electrochemical Reduction : Andrieux, Gorande, and Savéant (1994) studied the electrochemical reduction of dibromo compounds closely related to 2-Bromo-3-phenylpropanal. Their research revealed details about bond cleavage and the formation of olefins, contributing to our understanding of electrochemical processes in these types of compounds (Andrieux, Gorande, & Savéant, 1994).

  • Synthesis Techniques : Jakhar and Makrandi (2012) conducted a study on the synthesis of bromoflavones using a solvent-free grinding technique, which includes compounds similar to 2-Bromo-3-phenylpropanal. This research contributes to the field of green chemistry by demonstrating solvent-free synthesis methods (Jakhar & Makrandi, 2012).

  • Stereospecific Conversion Studies : Aftab et al. (2000) explored the stereospecific conversion of diastereoisomeric diols to orthoesters and further to oxetanes, involving compounds structurally related to 2-Bromo-3-phenylpropanal. This study provides valuable information on the stereospecific reactions and conversions in organic chemistry (Aftab et al., 2000).

  • Study on Alkyl Radicals : Bales et al. (2001) researched the formation and reactions of alkyl radicals containing different beta-leaving groups, which is relevant to understanding the behavior of compounds like 2-Bromo-3-phenylpropanal in radical reactions (Bales et al., 2001).

  • Fluorescent Dye Synthesis : Jaung, Matsuoka, and Fukunishi (1998) synthesized fluorescent styryl dyes from 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, a compound related to 2-Bromo-3-phenylpropanal. This research contributes to the development of new types of fluorescent dyes (Jaung, Matsuoka, & Fukunishi, 1998).

properties

IUPAC Name

2-bromo-3-phenylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNANGZVPFJPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-phenylpropanal

Synthesis routes and methods I

Procedure details

A solution of bromine (15.2 g, 95.1 mmol) in 30 mL of dichloromethane was added to a solution of 3-phenyl-propionaldehyde (13.4 g, 100 mmol) in dichloromethane (150 mL) at 0° C. over 20 minutes. The reaction mixture was allowed to stir for 2 hours and then a saturated aqueous solution of sodium bicarbonate (100 mL) was added to the mixture. The organic layer was separated and the aqueous layer was washed with dichloromethane (50 mL). The combined organic layers were washed with water, a saturated aqueous solution of sodium chloride, and then evaporated to dryness to give an orange oil (14.2 g), which was used directly in the next step.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a solution of 3-phenylpropionaldehyde (13.4 g, purity 90%, 0.09 mol) in dichloromethane at 0° C. was slowly added bromine (13.7 g, 0.085 mol). After 12 h at rt the solvent was evaporated to yield crude title compound (26.0 g (purity about 60%), 81%).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Takeshima, T Kano - Angewandte Chemie, 2023 - Wiley Online Library
… of the bromination of 3-phenylpropanal (6a) with 1,1,1tribromo-4-phenylbutan-2-one (1n) and a subsequent coupling reaction between the resulting 2-bromo-3-phenylpropanal (2a) and …
Number of citations: 2 onlinelibrary.wiley.com
T Kano, H Sugimoto, K Maruoka - Journal of the American …, 2011 - ACS Publications
… Use of 2-bromo-3-phenylpropanal resulted in a decrease in yield (entry 2). Improvement of yield was achieved by use of an excess amount of a donor aldehyde, 3-methylbutanal (…
Number of citations: 106 pubs.acs.org
DS Ermolat'ev, VL Alifanov, VB Rybakov… - …, 2008 - thieme-connect.com
… [11] As a proof of this concept, the cyclization step was initially optimized using 2-methylaminopyrimidine [12] (3a) and 1.35 equivalents of 2-bromo-3-phenylpropanal (4a) as starting …
Number of citations: 30 www.thieme-connect.com
RH Reuss, A Hassner - The Journal of Organic Chemistry, 1974 - ACS Publications
… 2-Bromo-3-phenylpropanal (Entry 1). From 6.2 g of the silyl enol ether was … H), 5107527-5; 2-bromo-3-phenylpropanal, 51075-28-6; 2-bromo-2-phenylpropanal, 51075-29-7; 2-…
Number of citations: 161 pubs.acs.org
G Hutchinson, C Alamillo-Ferrer… - The Journal of …, 2022 - ACS Publications
… 2-Bromo-3-phenylpropanal was obtained following GP2 with catalyst 3b, a 90 min addition of NBS, and 100 μL of added water without NaBH 4 reduction. The monobrominated …
Number of citations: 2 pubs.acs.org
F Gelat, A Patra, X Pannecoucke, AT Biju… - Organic …, 2018 - ACS Publications
… It should be noted that alternatively 2-bromo-3-phenylpropanal might be used instead of 1a, affording 2a in 45% yield. Then, α-chloro hydrocinnamaldehyde derivatives bearing …
Number of citations: 20 pubs.acs.org
K Yamada, A Yamauchi, T Fujiwara… - Asian Journal of …, 2022 - Wiley Online Library
… Hence, α-hydroxyamide 1c, bearing electron-withdrawing group, was acylated in chloroform at 0 C using 2-bromo-3phenylpropanal (3; 0.6 equiv.) and proton sponge (1 equiv.) in the …
Number of citations: 4 onlinelibrary.wiley.com
Y Wang, A Yamauchi, K Hashimoto, T Fujiwara… - ACS …, 2022 - ACS Publications
… Hence, α-hydroxythioamide 3a was acylated in chloroform at 0 C using 2-bromo-3-phenylpropanal (2; 0.6 equiv) and proton sponge (1 equiv) in the presence of the NHC precursor 1a (…
Number of citations: 7 pubs.acs.org
S Tanaka, N Tagashira, K Chiba… - The Journal of Organic …, 2008 - ACS Publications
… 2-Bromo-3-phenylpropanal 2b (0.74 mmol) was added to a stirred suspension of 3-benzyloxypropanal 1g (0.60 mmol), PPh 3 (0.028 mmol), and GeCl 2 −dioxane (0.72 mmol) in …
Number of citations: 8 pubs.acs.org
S Kuwano, T Masuda - Synthesis, 2016 - thieme-connect.com
… 2 NC 6 H 4 CO 2 H (10 mol%), 2-bromo-3-phenylpropanal (1.5 equiv), and 1,8-bis(dimethylamino)… When K 3 PO 4 was used, the decomposition of 2-bromo-3-phenylpropanal (ie, the …
Number of citations: 1 www.thieme-connect.com

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